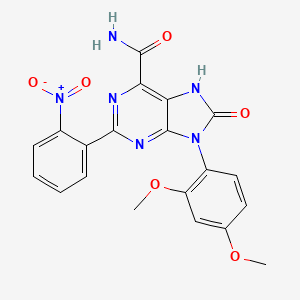

9-(2,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2,4-Dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based heterocyclic compound characterized by a 2,4-dimethoxyphenyl substituent at the 9-position and a 2-nitrophenyl group at the 2-position of the purine scaffold.

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O6/c1-31-10-7-8-13(14(9-10)32-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-5-3-4-6-12(11)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLLSDPPUGQWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives exhibit diverse biological and chemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Effects and Functional Group Analysis

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The target compound’s 2-nitrophenyl group (electron-withdrawing) contrasts with analogs bearing electron-donating groups (e.g., methoxy, ethoxy, methyl).

- Synthetic Flexibility: Compounds with methoxy or ethoxy groups (e.g., CAS 869069-21-6) are noted for scalable synthesis, whereas nitro-substituted derivatives may require specialized conditions (e.g., protection of reactive nitro groups during alkylation) .

- Biological Implications : While direct data are absent, the nitro group in the target compound is often associated with antimicrobial or anticancer activity, whereas furan or fluorine substituents (e.g., CAS 898442-03-0) may influence metabolic stability .

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include:

- Coupling reactions : Introduction of 2,4-dimethoxyphenyl and 2-nitrophenyl groups via Suzuki-Miyaura or Ullmann coupling, requiring palladium catalysts and inert atmospheres to prevent oxidation .

- Carboxamide formation : Activation of the carboxylic acid intermediate using reagents like EDCl/HOBt, followed by reaction with ammonia or amines .

- Purification : Reverse-phase chromatography or recrystallization to achieve >95% purity. Critical parameters include temperature (60–120°C for coupling), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

- NMR : H and C NMR to confirm substituent positions and purity. Aromatic protons in the 2-nitrophenyl group typically appear downfield (δ 8.1–8.5 ppm) due to electron-withdrawing effects .

- XRD : Single-crystal X-ray diffraction resolves steric interactions between substituents (e.g., dihedral angles between aromatic rings >30°) .

- HRMS : High-resolution mass spectrometry validates molecular weight (calculated: ~435.38 g/mol) .

Q. What are the key functional groups, and how do they influence chemical reactivity?

- 2,4-Dimethoxyphenyl : Electron-donating groups enhance solubility in polar aprotic solvents and stabilize charge-transfer interactions.

- 2-Nitrophenyl : Electron-withdrawing effects increase electrophilicity at the purine C8 position, favoring nucleophilic substitution .

- Carboxamide : Participates in hydrogen bonding, influencing crystallinity and binding to biological targets like kinase ATP pockets .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis parameters?

DOE reduces trial-and-error by systematically varying factors:

- Variables : Temperature, solvent (DMF vs. THF), catalyst type (Pd(OAc)₂ vs. PdCl₂), and reaction time.

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 90°C, 3 mol% Pd(OAc)₂ in DMF) for maximal yield (reported: 65–78%) .

- Validation : Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05 for significant factors) .

Q. What strategies resolve discrepancies in solubility or stability data across studies?

- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and quantify via UV-Vis spectroscopy. For example, solubility in DMSO is typically >10 mM, while aqueous solubility depends on pH (enhanced in basic conditions due to carboxamide deprotonation) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the nitrophenyl group under acidic conditions is a common instability .

Q. How can computational modeling predict reactivity and biological interactions?

- Density Functional Theory (DFT) : Calculates activation energies for reactions (e.g., nitrophenyl reduction requires ~25 kcal/mol) and identifies reactive sites .

- Molecular docking : Screens against kinases (e.g., PIM1 kinase) to predict binding affinities. The carboxamide group forms hydrogen bonds with Lys67 and Glu89 residues (docking score: −9.2 kcal/mol) .

Q. What in vitro assays evaluate enzyme inhibitory activity, and how should IC₅₀ values be validated?

- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., CDK2). Pre-incubate the compound (0.1–100 µM) with ATP (10 µM) for 30 min .

- Data analysis : Fit dose-response curves to a four-parameter logistic model (R² > 0.95) and report IC₅₀ with 95% confidence intervals. For example, IC₅₀ = 1.2 µM (95% CI: 1.0–1.4 µM) against CDK2 .

Key Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed couplings in anhydrous DMF for reproducibility .

- Characterization : Combine XRD with H-C HSQC NMR to resolve stereochemical ambiguities .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal methods (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.